4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Overview
Description
“4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” is a chemical compound with the molecular formula C7H9Cl2N3S . It is used as an intermediate in the preparation of Ticagrelor , a reversible P2Y12 receptor antagonist .
Synthesis Analysis
The synthesis of “4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” involves several steps. The preparation method comprises subjecting sodium dithionite to carry out reactions with a compound in a mixed solvent of water and an organic solvent . The reagents of the preparation method are cheap and available, the reaction time is short, the reaction conditions are mild, the operation is simple, the yield is high, and the preparation method is suitable for being applied to industrial production .
Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” can be represented by the SMILES string CCCSc1nc(Cl)c(N)c(Cl)n1
. The InChI code for the compound is 1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4-6(9)12-7/h2-3,10H2,1H3
.
Physical And Chemical Properties Analysis
“4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” appears as a yellow to yellowish brown oily matter or solid . It has a molecular weight of 238.14 and a density of 1.44g/cm3 .
Scientific Research Applications
Analytical Method Development
A study by Moorthy et al. (2022) focused on developing and validating a new LC-QTOF-MS/MS method for identifying and quantitatively determining a derivative of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in ticagrelor API. This method involved a derivatization process and was found effective for quantitative determination (Moorthy, Krishna et al., 2022).
Synthesis of Drug-Like Small Molecules
Rao et al. (2021) reported on the synthesis of a library of drug-like small molecules based on analogues of 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines. This synthesis involved a reduction reaction and provided an eco-friendly approach with good to excellent yields (Rao, B. S. et al., 2021).
Synthesis of Pyrimidine Derivatives
Harnden and Hurst (1990) described the synthesis of pyrimidin-4-ols having 5-nitrogen functionality, involving the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. Their study detailed the chlorination process and synthesis of various pyrimidine derivatives (Harnden & Hurst, 1990).
Preparation of Highly Substituted Pyrimidines
Xiang et al. (2011) developed a practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones using 4,6-dichloro-5-formylpyrimidine. Their methodology involved cyclization reactions and led to a library of these compounds in moderate to good yields (Xiang, Jinbao et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dichloro-2-propylsulfanylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLJBFJNXMANZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465838 | |
Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | |
CAS RN |
145783-15-9 | |
Record name | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145783-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-(propylthio) pyrimidine-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DICHLORO-2-(PROPYLTHIO) PYRIMIDINE-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY0S1U6LEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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